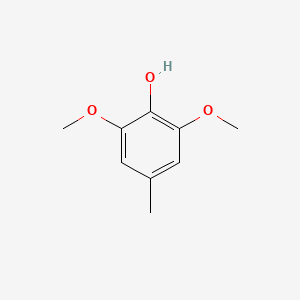

4-Methylsyringol

Description

Properties

IUPAC Name |

2,6-dimethoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBNNSOJNZBLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216599 | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellow semi-solid, phenolic medicinal odour | |

| Record name | 2,6-Dimethoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

145.00 to 146.00 °C. @ 14.00 mm Hg | |

| Record name | 2,6-Dimethoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat, moderately soluble (in ethanol) | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6638-05-7 | |

| Record name | 4-Methylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6638-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxy-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2,6-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJJ5MYE75W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

36 °C | |

| Record name | 2,6-Dimethoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylsyringol: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol, also known as 2,6-dimethoxy-4-methylphenol, is a naturally occurring phenolic compound found in various plant sources, notably as a breakdown product of lignin.[1][2] Its chemical structure, characterized by a phenol (B47542) ring with two methoxy (B1213986) groups and a methyl group, contributes to its significant antioxidant and potential anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies and biological pathways associated with this compound, aimed at facilitating further research and development.

Chemical Properties and Structure

This compound is a solid at room temperature, appearing as a pale yellow semi-solid with a phenolic, medicinal odor.[3] Its detailed chemical and physical properties are summarized in the table below.

Data Presentation: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₃ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| IUPAC Name | 2,6-dimethoxy-4-methylphenol | [3] |

| SMILES | CC1=CC(=C(C(=C1)OC)O)OC | [3] |

| Melting Point | 37-42 °C | [3] |

| Boiling Point | 145-146 °C at 14 mmHg | [3] |

| Solubility | Insoluble in water; soluble in fat and moderately soluble in ethanol (B145695). | [3] |

| Appearance | Pale yellow semi-solid | [3] |

| Odor | Phenolic, medicinal | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis, purification, and analysis of this compound. The following sections provide methodologies for key experiments.

Synthesis of this compound (Hypothetical Protocol based on Related Syntheses)

This protocol is adapted from the synthesis of 4-methylcatechol (B155104) from the closely related precursor, 2-methoxy-4-methylphenol.[4]

Materials:

-

2,6-dimethoxy-4-methylphenol (starting material)

-

Hydrobromic acid (48%)

-

Sodium sulfite (B76179)

-

Sodium bicarbonate (soda ash)

-

Sodium chloride (NaCl) solution (saturated)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Centrifuge

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxy-4-methylphenol in hydrobromic acid.

-

Add a catalytic amount of sodium sulfite to the mixture.

-

Under an inert gas atmosphere and protected from light, continuously bubble hydrogen bromide gas through the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture to a weakly acidic pH by carefully adding sodium bicarbonate.

-

Extract the product with a 1:1 mixture of cyclohexane and toluene three times.

-

Combine the organic layers and wash with a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Cool the resulting crude product to induce crystallization.

-

Collect the white crystalline this compound by centrifugation and filtration at low temperature.

Purification of this compound by Crystallization

This protocol is a general method for the purification of crystalline organic compounds and can be adapted for this compound.[5]

Materials:

-

Crude this compound

-

Mixed solvent system (e.g., methanol (B129727), ethanol, isopropanol, and tert-butanol)

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen mixed solvent system at an elevated temperature.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath (-10 to 0 °C) for 0-24 hours to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

1H-NMR Analysis of this compound

This protocol outlines the general steps for acquiring and interpreting a ¹H-NMR spectrum of this compound.[6][7][8][9][10]

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the this compound structure.

DPPH Radical Scavenging Antioxidant Assay

This protocol describes a common method for evaluating the antioxidant activity of this compound.[11][12][13][14]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol and protect it from light.

-

Prepare a series of dilutions of this compound and the positive control in the same solvent.

-

In a test tube or microplate well, mix a fixed volume of the DPPH solution with a specific volume of the sample or control solution.

-

Prepare a blank containing the solvent and the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Biological Signaling Pathways

This compound, as a phenolic compound, is implicated in various biological pathways, primarily related to its antioxidant and anti-inflammatory properties.

Anti-inflammatory Signaling Cascade

Phenolic compounds are known to modulate inflammatory responses by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15] The diagram below illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Lignin Biodegradation by a Cytochrome P450 Enzyme: A Computational Study into Syringol Activation by GcoA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2,6-dimethoxyphenol | C9H12O3 | CID 240925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 5. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylsyringol (CAS: 6638-05-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsyringol, a methoxyphenolic compound, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, spectral analysis, and biological activities, with a focus on its potential therapeutic applications. Detailed experimental protocols and data are presented to facilitate further research and development.

Introduction

This compound, also known as 2,6-dimethoxy-4-methylphenol, is a naturally occurring phenolic compound found in various plant sources, including hardwood.[1] Its structure, characterized by a phenol (B47542) ring with two methoxy (B1213986) groups and a methyl group, contributes to its notable antioxidant, anti-inflammatory, and antimicrobial properties.[2] This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers exploring its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a white or colorless to light orange or yellow solid.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6638-05-7 | [2] |

| Molecular Formula | C₉H₁₂O₃ | [3] |

| Molecular Weight | 168.19 g/mol | [4] |

| Melting Point | 37-42 °C | [3] |

| Boiling Point | 145-146 °C at 14 mmHg | [3][4] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Slightly soluble | [3] |

| logP | 1.71 (ALOGPS), 1.87 (ChemAxon) | [5] |

| pKa | 10.29 ± 0.23 (Predicted) | [3] |

| Appearance | Powder to lump to clear liquid | [3] |

Synthesis

A common synthetic route to this compound starts from p-cresol (B1678582). The process involves a three-step reaction sequence: bromination, methoxylation, and purification.

Experimental Protocol: Synthesis from p-Cresol

Step 1: Bromination of p-Cresol

-

Dissolve p-cresol in a suitable solvent such as acetic acid.

-

Slowly add bromine to the solution at a controlled temperature (20-25 °C) to yield 4-methyl-2,6-dibromophenol. This reaction is exothermic and requires careful monitoring.

Step 2: Methoxylation of 4-methyl-2,6-dibromophenol

-

The dibrominated product is subjected to methoxylation using sodium methoxide (B1231860) in methanol.

-

This reaction is catalyzed by cuprous chloride and is typically carried out under pressure and elevated temperature (e.g., 112-114 °C and 90 lb pressure in an autoclave) to achieve a good yield of 4-methyl-2,6-dimethoxyphenol (this compound).[6]

Step 3: Purification

-

The crude product is then purified using standard techniques such as distillation or column chromatography to obtain pure this compound.

A schematic representation of the synthesis is provided below.

Spectral Data and Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound typically shows signals for the aromatic protons, the methoxy protons, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic CH | ~6.5 | s | 2H |

| Methoxy OCH₃ | ~3.8 | s | 6H |

| Methyl CH₃ | ~2.2 | s | 3H |

| Phenolic OH | Variable | s | 1H |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Aromatic C-O | ~147 | C2, C6 |

| Aromatic C-CH₃ | ~129 | C4 |

| Aromatic C-H | ~105 | C3, C5 |

| Aromatic C-OH | ~132 | C1 |

| Methoxy OCH₃ | ~56 | |

| Methyl CH₃ | ~16 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 168. Key fragment ions are observed at m/z 153 (loss of a methyl group, [M-CH₃]⁺) and m/z 125.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |

| ~2950-2850 | C-H stretch | Methyl and Methoxy groups |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1220 | C-O stretch | Aryl ether |

| ~1120 | C-O stretch | Aryl ether |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest for drug development.

Anti-inflammatory Activity

While direct studies on this compound are limited, research on structurally similar compounds like 4-methoxyhonokiol suggests a potent anti-inflammatory mechanism. This is believed to occur through the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of these enzymes is likely mediated by the downregulation of key inflammatory signaling pathways, including the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (specifically JNK and p38).

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Mix different concentrations of the this compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity

This compound has also been reported to possess antimicrobial properties against various microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium.

-

Inoculate each dilution with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the cultures under appropriate conditions (e.g., temperature, time).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of phenolic compounds suggest their potential for neuroprotection. By mitigating oxidative stress and inflammation, which are key contributors to neurodegenerative diseases, this compound may help protect neuronal cells from damage. Further research is needed to fully elucidate its neuroprotective mechanisms.

Safety and Toxicology

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4] It is also considered harmful if swallowed.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[4][7]

Applications and Future Perspectives

The diverse biological activities of this compound make it a promising candidate for various applications:

-

Drug Development: Its anti-inflammatory and potential neuroprotective properties warrant further investigation for the development of new therapeutics for inflammatory and neurodegenerative diseases.

-

Food Industry: Its antioxidant properties could be utilized as a natural food preservative to extend the shelf-life of food products.[8]

-

Flavoring Agent: It is already used as a flavoring agent in the food industry.[4][9]

Future research should focus on conducting comprehensive in vivo studies to validate the therapeutic potential of this compound and to establish its pharmacokinetic and pharmacodynamic profiles. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a drug candidate.

Conclusion

This compound is a multifaceted phenolic compound with significant potential in various scientific and industrial fields. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and biological activities. The detailed information and experimental protocols presented herein are intended to serve as a valuable resource for the scientific community, encouraging further exploration of this promising molecule.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. uab.edu [uab.edu]

- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

A Comprehensive Technical Guide to 4-Methylsyringol (2,6-dimethoxy-4-methylphenol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol, systematically known as 2,6-dimethoxy-4-methylphenol, is a phenolic compound of significant interest in various scientific fields, including pharmacology, food chemistry, and materials science. Its antioxidant and anti-inflammatory properties, attributed to its methoxyphenol structure, make it a compelling candidate for investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical synonyms, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential therapeutic applications.

Chemical Identity and Synonyms

Accurate identification of a chemical compound is crucial for research and development. This compound is known by a variety of synonyms and chemical identifiers.

| Identifier Type | Identifier |

| IUPAC Name | 2,6-dimethoxy-4-methylphenol[1] |

| CAS Registry Number | 6638-05-7[2] |

| Molecular Formula | C₉H₁₂O₃[3] |

| Molecular Weight | 168.19 g/mol [2] |

| InChI Key | ZFBNNSOJNZBLLS-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C(=C1)OC)O)OC |

| Common Synonyms | This compound[2] |

| 2,6-Dimethoxy-p-cresol[4] | |

| 3,5-Dimethoxy-4-hydroxytoluene[2] | |

| Syringol, 4-methyl-[1] | |

| Phenol, 2,6-dimethoxy-4-methyl-[1] | |

| p-Cresol, 2,6-dimethoxy- | |

| 4-Hydroxy-3,5-dimethoxytoluene | |

| 1-Methyl-3,5-dimethoxy-4-hydroxybenzene |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid[5] |

| Melting Point | 37-42 °C[3] |

| Boiling Point | 145-146 °C at 14 mmHg[3] |

| Solubility | Slightly soluble in water; soluble in methanol (B129727) and diethyl ether.[6] |

Synthesis Protocols

Several synthetic routes for 2,6-dimethoxy-4-methylphenol have been reported. Below are detailed protocols for two common methods.

Synthesis via Formylation and Reduction of 2,6-dimethoxyphenol (B48157)

This two-step synthesis involves the formylation of 2,6-dimethoxyphenol followed by a reduction of the resulting aldehyde.

Step 1: Synthesis of 2,6-dimethoxy-4-(hydroxymethyl)phenol

-

Materials: 2,6-dimethoxyphenol (310 g), 38 wt% formalin (300 g), 10 wt% aqueous sodium hydroxide (B78521) (810 g), Sulfuric acid.

-

Procedure:

-

In a suitable reaction vessel, combine 2,6-dimethoxyphenol, formalin, and aqueous sodium hydroxide.

-

Stir the reaction mixture at 25°C for 60 hours.

-

After the reaction is complete, neutralize the mixture with sulfuric acid.

-

The product, 2,6-dimethoxy-4-(hydroxymethyl)phenol, can be isolated and purified by standard methods. The reported yield is approximately 80 g (22 mol%).[7]

-

Step 2: Synthesis of 2,6-dimethoxy-4-methylphenol

-

Materials: 2,6-dimethoxy-4-(hydroxymethyl)phenol (25 g), Methanol (320 ml), Platinum-alumina catalyst (0.375 wt%), Hydrogen gas.

-

Procedure:

-

In a high-pressure reactor, dissolve the 2,6-dimethoxy-4-(hydroxymethyl)phenol in methanol.

-

Add the platinum-alumina catalyst.

-

Pressurize the reactor with hydrogen gas to 199 kg/cm ²-G.

-

Heat the reaction to 200°C and maintain for 4 hours with stirring.

-

After cooling and depressurizing, the product, 2,6-dimethoxy-4-methylphenol, can be isolated. The reported yield is approximately 15 g.[7]

-

One-Pot Synthesis from a Monohaloarene

This method provides a more direct route to 2,6-dimethoxy-4-methylphenol.

-

Materials: A suitable monohaloarene (10.0 mmol), Sodium methoxide (B1231860) (MeONa, 1.08 g, 20.0 mmol), Methanol (MeOH, 10 mL), Copper(I) chloride (CuCl, 40 mg, 0.40 mmol), Methyl formate (B1220265) (HCOOMe, 0.25 mL), Diethyl ether, Dilute hydrochloric acid (1.6 M), Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

Charge a 25 mL Teflon-lined autoclave with MeONa, MeOH, CuCl, HCOOMe, and the monohaloarene.

-

Heat the autoclave to 115°C and stir for 2 hours.

-

Cool the reactor to room temperature and stir in the open for 30 minutes.

-

Concentrate the mixture to recover the methanol.

-

To the residue, add diethyl ether (15 mL) and dilute hydrochloric acid (15 mL).

-

Separate the layers and extract the aqueous phase with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether:ethyl acetate (B1210297) 15:1) to obtain 2,6-dimethoxy-4-methylphenol. A reported yield for a similar reaction is 98%.[8]

-

Biological Activities and Potential Signaling Pathways

Phenolic compounds, including this compound, are known for their antioxidant and anti-inflammatory properties. While direct studies on this compound are emerging, research on structurally similar compounds provides strong evidence for its potential mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.[9][10][11] this compound is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is another crucial signaling cascade in inflammation. Upon activation by inflammatory signals, these kinases can activate transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.[9][10] It is plausible that this compound could modulate the phosphorylation and activation of these MAPKs.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Neuroprotective Effects

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases.[12][13][14][15][16] The antioxidant properties of this compound suggest it may have a neuroprotective role by scavenging reactive oxygen species (ROS) and reducing oxidative damage to neuronal cells. By mitigating inflammation through the pathways described above, it could also protect neurons from inflammatory damage. The ability of similar phenolic compounds to cross the blood-brain barrier further supports their potential as neuroprotective agents.[17]

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

In a 96-well plate or cuvettes, add a specific volume of the this compound solutions.

-

Add the DPPH solution to each well/cuvette and mix.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[18][19]

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

-

Protocol:

-

Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

Add the this compound solutions to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[19]

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

-

In Vitro Anti-inflammatory Activity Assay in Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are commonly used.[20]

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a set time (e.g., 24 hours) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of iNOS activity.

-

Cytokine Measurement (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis (iNOS, COX-2): Isolate total RNA from the cells, perform reverse transcription to cDNA, and then use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS and COX-2.

-

Western Blot Analysis: Analyze the protein expression of iNOS, COX-2, and the phosphorylation status of key signaling proteins like IκBα, p65 (NF-κB), and MAPKs (p38, JNK) in cell lysates.

-

Conclusion

This compound (2,6-dimethoxy-4-methylphenol) is a promising phenolic compound with significant potential for applications in drug development, particularly in the areas of anti-inflammatory and neuroprotective therapies. Its well-defined chemical structure, established synthesis routes, and strong theoretical basis for its biological activities make it an attractive molecule for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound and evaluating its efficacy and safety in preclinical and clinical studies.

References

- 1. Human Metabolome Database: Showing metabocard for 2,6-Dimethoxy-4-methylphenol (HMDB0029680) [hmdb.ca]

- 2. 4-Methyl-2,6-dimethoxyphenol = 97 6638-05-7 [sigmaaldrich.com]

- 3. This compound [chembk.com]

- 4. Showing Compound 2,6-Dimethoxy-4-methylphenol (FDB000865) - FooDB [foodb.ca]

- 5. This compound | 6638-05-7 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. 2,6-DIMETHOXY-4-METHYLPHENOL synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The neuroprotective effects of targeting key factors of neuronal cell death in neurodegenerative diseases: The role of ER stress, oxidative stress, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection [mdpi.com]

- 14. Role of Oxidative Stress and Neuroinflammation in the Etiology of Alzheimer's Disease: Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. 4-O-methylascochlorin attenuates inflammatory responses induced by lipopolysaccharide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Plume: A Technical Guide to the Natural Sources of 4-Methylsyringol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsyringol, a methoxyphenol of significant interest in flavor chemistry, atmospheric sciences, and as a potential bioactive compound, is predominantly of pyrolytic origin. This technical guide provides an in-depth exploration of its natural sources, focusing on the chemical processes that lead to its formation and the methodologies for its detection and quantification. While the primary source is the thermal degradation of lignin (B12514952), this document also addresses its presence in various environmental and consumable matrices. A comprehensive overview of analytical protocols and quantitative data is presented to serve as a valuable resource for researchers in the field.

Introduction

This compound (2,6-dimethoxy-4-methylphenol) is a volatile organic compound that contributes to the characteristic smoky aroma of various foods and beverages. Its presence is a key indicator of wood smoke exposure and has been extensively studied in the context of "smoke taint" in wine. Beyond its organoleptic properties, this compound and other related methoxyphenols are investigated for their potential biological activities and as tracers for atmospheric wood smoke. This guide synthesizes the current scientific understanding of the natural origins of this compound, providing detailed information for its study and application.

Natural Sources of this compound

The overwhelming body of scientific evidence points to the thermal decomposition of lignin as the primary natural source of this compound. It is not typically found as a direct metabolite in living plants, fungi, or bacteria.

Lignin Pyrolysis: The Genesis of this compound

Lignin, a complex polymer of aromatic subunits, is a major component of wood. The composition of lignin varies between plant species, with hardwood lignins being rich in syringyl (S) units . It is the pyrolysis of these S-units that serves as the direct precursor to this compound.

The process involves the thermal cleavage of the ether and carbon-carbon bonds within the lignin polymer, releasing monomeric and oligomeric phenolic compounds. Specifically, the syringyl propane (B168953) unit undergoes a series of reactions, including the cleavage of the propanoid side chain and subsequent methylation, to form this compound.

Manifestations in Nature and Consumables

The generation of this compound through lignin pyrolysis leads to its presence in a variety of matrices:

-

Wood Smoke: As a primary product of wood combustion, this compound is a significant component of wood smoke. Its concentration and the profile of other volatile phenols depend on the type of wood burned and the combustion conditions. Hardwoods, with their higher syringyl lignin content, produce more syringol derivatives, including this compound, compared to softwoods.

-

Smoke-Tainted Wine: Grapes exposed to wildfire smoke can absorb volatile phenols, including this compound, which are then transferred to the resulting wine, causing an undesirable "smoke taint."[1][2] The concentration of this compound is often used as a chemical marker to assess the level of smoke exposure in grapes and wine.[3]

-

Aged Spirits: Alcoholic beverages aged in toasted oak barrels, such as whiskey and brandy, can contain this compound.[4] The toasting process of the barrels involves the pyrolysis of the wood's lignin, releasing this compound and other flavor compounds into the spirit over time.

-

Smoked Foods: The traditional process of smoking food exposes it to wood smoke, leading to the deposition of this compound and other smoke-derived compounds on the food's surface, contributing to its characteristic flavor and preservative properties.

Quantitative Data

The concentration of this compound varies significantly depending on the source and the extent of smoke exposure or aging. The following table summarizes available quantitative data from the literature.

| Natural Source/Matrix | Concentration Range | Notes |

| Smoke-Tainted Red Wine | 1-8 µg/L | Concentrations can vary widely based on the intensity and duration of smoke exposure.[5] |

| Smoke-Tainted White Wine | Generally lower than red wine | The winemaking process, particularly skin contact time, influences the final concentration. |

| Aged Brandy (Chestnut & Oak) | Detectable, variable concentrations | The type of wood and the aging system (e.g., barrels vs. chips) affect the final concentration.[4] |

| Smoke-Exposed Grapes | Variable, can reach >20 µg/L (as glycoside) | Often present in glycosidically bound forms that can release free this compound during fermentation and aging.[6] |

Experimental Protocols

The analysis of this compound typically involves extraction from the sample matrix followed by chromatographic separation and detection.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a liquid matrix such as wine.

Detailed Methodology: Quantification of this compound in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite of methodologies reported in the literature for the analysis of volatile phenols in wine.[4][7]

1. Sample Preparation:

-

For the analysis of free this compound, wine samples can often be used directly or after the addition of an internal standard.

-

For the analysis of total this compound (free and glycosidically bound), an acid hydrolysis step is required to release the bound fraction. This typically involves adjusting the pH of the wine sample to approximately 1.5 with a strong acid (e.g., HCl) and heating at an elevated temperature (e.g., 95 °C) for a defined period (e.g., 4 hours). After cooling, the pH is readjusted to around 3.5.

2. Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Transfer a known volume of the prepared wine sample (e.g., 10 mL) into a headspace vial.

-

Add a salt (e.g., 2 g NaCl) to increase the volatility of the analytes.

-

Spike with an appropriate internal standard (e.g., deuterated this compound).

-

Seal the vial and incubate at a controlled temperature (e.g., 40-80 °C) for a specific time (e.g., 20-30 minutes) to allow for equilibration.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 5-30 minutes) to adsorb the volatile compounds.

-

3. GC-MS Analysis:

-

Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250-260 °C) in splitless mode.

-

Gas Chromatography:

-

Column: Use a suitable capillary column for separating volatile phenols (e.g., DB-WAX, 5MS).

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 240-300 °C) at a controlled rate (e.g., 10 °C/min), and hold at the final temperature.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Specific ions for this compound and the internal standard are monitored.

-

4. Quantification:

-

Generate a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion

This compound is a naturally occurring compound with significant implications for the food and beverage industries, as well as for environmental monitoring. Its origins are intrinsically linked to the thermal decomposition of lignin, particularly from hardwood sources. Understanding the pathways of its formation and having robust analytical methods for its quantification are crucial for quality control in aged spirits and wine, and for assessing the impact of wood smoke on the environment and agricultural products. The information and protocols presented in this guide provide a solid foundation for researchers and professionals working with this important methoxyphenol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. awri.com.au [awri.com.au]

- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

The Engineered Role of 4-Methylsyringol Precursors in Disrupting Lignin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer in plant cell walls, is a significant barrier to the efficient extraction of polysaccharides for biofuel production and other biotechnological applications. While lignin is naturally synthesized from the polymerization of monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols, recent bioengineering strategies have focused on intentionally disrupting this process. This technical guide explores the artificial introduction of 4-O-methylated monolignols, including the precursor to 4-methylsyringol, into the lignin biosynthetic pathway. It details the molecular mechanisms, quantitative effects on lignin content and composition, and the analytical methodologies used to characterize these engineered plants. This guide serves as a comprehensive resource for researchers aiming to understand and manipulate lignin biosynthesis for improved biomass utilization.

Introduction: The Challenge of Lignin in Biomass Valorization

Lignin provides structural integrity to plants but its recalcitrance hinders the enzymatic hydrolysis of cellulose (B213188) and hemicellulose.[1][2] The conventional lignin polymer is formed through the oxidative coupling of monolignols, a process initiated at the free para-hydroxyl (4-OH) group of the phenylpropane units.[3][4] The natural methylation of monolignol precursors occurs exclusively at the meta-positions (3-OH and 5-OH) of the aromatic ring, leaving the 4-OH position unmethylated and available for polymerization.[1]

Genetic engineering has enabled the introduction of a novel enzymatic activity into plants: the 4-O-methylation of monolignols. This is achieved through the expression of engineered monolignol 4-O-methyltransferases (MOMTs).[3][4] This modification, which leads to the formation of precursors to compounds like this compound, effectively terminates the ability of these monomers to participate in the lignin polymerization process.[3][4]

The Engineered Biosynthetic Pathway of 4-O-Methylated Monolignols

The introduction of a MOMT creates a new branch in the phenylpropanoid pathway, diverting monolignols away from conventional lignin synthesis.

Caption: Engineered monolignol pathway with MOMT.

Quantitative Effects of 4-O-Methylation on Lignin and Biomass Properties

The expression of MOMTs in various plant species leads to significant alterations in lignin content and composition, which in turn improves the efficiency of enzymatic saccharification.

| Plant Species | Transgene | Lignin Content Reduction | Change in S/G Ratio | Saccharification Yield Increase | Reference |

| Arabidopsis thaliana | MOMT4 | Substantial reduction | No significant change | Higher than wild-type | [3] |

| Rice (Oryza sativa) | MOMT4 | >50% (G-lignin), up to 90% (S-lignin) | Decreased | Up to 30% | [1] |

| Rice (Oryza sativa) | MOMT9 | >50% (G-lignin), ~77% (S-lignin) | Decreased | Up to 30% | [1] |

| Poplar (Populus) | MOMT4 | Drastic reduction in S-lignin | Drastically reversed | Not reported | [1] |

Table 1: Effects of MOMT Expression on Lignin and Saccharification

In rice, the expression of MOMTs also led to a reduction in wall-bound ferulates and a decrease in the incorporation of the flavonoid tricin (B192558) into the lignin polymer.[1] Concurrently, transgenic plants accumulate novel soluble and wall-bound 4-O-methylated phenolic compounds.[3][4]

Experimental Protocols

Thioacidolysis for Lignin Monomer Analysis

Thioacidolysis is a degradative chemical method that cleaves β-O-4 aryl ether linkages in lignin, releasing monomeric units that can be quantified by gas chromatography-mass spectrometry (GC-MS).[1]

Materials:

-

Dried, extract-free plant material (2-5 mg)

-

Thioacidolysis reagent: 2.5% (v/v) boron trifluoride diethyl etherate and 10% (v/v) ethanethiol (B150549) in dioxane.

-

Internal standard (e.g., tetracosane)

-

Methylene (B1212753) chloride

-

Hexamethyldisilazane (HMDS) and pyridine (B92270) for derivatization

Procedure:

-

Weigh 2-5 mg of dried, extract-free plant material into a glass reaction vial.

-

Add a known amount of internal standard.

-

Add 1 mL of the thioacidolysis reagent.

-

Seal the vial and heat at 100°C for 4 hours.

-

Cool the reaction mixture on ice and neutralize with 0.4 M sodium bicarbonate.

-

Extract the products with methylene chloride (3 x 1 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Derivatize the dried residue with HMDS in pyridine.

-

Analyze the trimethylsilyl-derivatized products by GC-MS.

2D-HSQC NMR Spectroscopy for Lignin Structural Analysis

Two-dimensional heteronuclear single quantum coherence (2D-HSQC) nuclear magnetic resonance (NMR) spectroscopy is a powerful non-degradative technique for elucidating the structure of the lignin polymer, including the types of inter-unit linkages.

Materials:

-

Isolated lignin (e.g., cellulolytic enzyme lignin) or whole cell wall material (50-80 mg)

-

DMSO-d6

Procedure:

-

Dissolve 50-80 mg of the lignin sample in 0.55 mL of DMSO-d6 in an NMR tube.

-

Acquire 2D ¹H-¹³C HSQC spectra on a suitable NMR spectrometer (e.g., 600 MHz) using a standard pulse sequence.

-

Process the spectra using appropriate software.

-

Assign the cross-peaks corresponding to different lignin subunits and inter-unit linkages by comparing with published data. The absence of signals corresponding to 4-O-etherified units in natural lignin and the potential appearance of new signals in MOMT-transgenic plants can be investigated.

Visualization of Experimental and Logical Workflows

Workflow for Analysis of MOMT Transgenic Plants

Caption: Workflow for analyzing MOMT transgenic plants.

Logical Relationship of 4-O-Methylation to Lignin Polymerization

Caption: Logical impact of 4-O-methylation on lignification.

Conclusion and Future Perspectives

The introduction of 4-O-methylated monolignols, such as the precursor to this compound, represents a potent strategy for engineering plant cell walls with reduced lignin content and improved digestibility. This approach effectively hijacks the natural lignin biosynthetic pathway, creating monomeric units that act as terminators of polymerization. The quantitative data from transgenic studies consistently demonstrate the success of this strategy in various plant species. Further research may focus on the targeted expression of MOMTs in specific tissues to minimize potential impacts on plant development and defense, as well as exploring the utility of the novel 4-O-methylated phenolic compounds that accumulate in these engineered plants. This technical guide provides a foundational understanding for researchers seeking to advance the field of lignin bioengineering for a sustainable bioeconomy.

References

- 1. Simultaneous suppression of lignin, tricin and wall‐bound phenolic biosynthesis via the expression of monolignol 4‐O‐methyltransferases in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. About: Quantitative and qualitative analyses of lignins in transgenic plants modi®ed for the activity of enzymes involved in the phenylpropanoid and monolignol pathways have mainly considered ligni®ed tissues as a whole, without speci®cally evaluating the changes induced in different types of cells. This is clearly due to the dif®culty of separating or probing in situ the different cell types of xylem, a heterogeneous tissue.Secondary xylem comprises several types of ligni®ed cells particularly in woody dicotyledons: water conducting tracheary elements (vessels members and tracheids) and mechanically supporting elements (®ber-tracheids, libriform ®bers and sclereids)All these different data strongly suggest that ligni®cation is tightly regulated during the developmental programs leading to different cell types and that lignin deposition within the wall is a highly organized process. Lignin composition of each individual cell appears to be controlled by a complex array of gene expression in the differentiating cells or in adjacent cells as suggested, for example, by the recent results ofIt is clear that the understanding of the regulatory mechanisms controlling the nature and the spatial deposition of lignins within different cell types and within the different layers of the wall is still very fragmentary. However, this information is a prerequisite to manipulating, in a cell orientated way, the lignins of higher plants. Knowledge of lignin subcellular distribution is also important because it may give an insight into the supramolecular relationships that occur in the cell wall between cellulose, hemicelluloses and lignins.Apart from histochemical examination of stem sections stained with classical staining reagents, no in situ characterization of the ligni®cation patterns of cell walls in transformed plants has been carried out. In this work, we report that different modi®cations of the lignin synthesis pathway through genetic engineering results in speci®c patterns of lignin deposition at the cellular and the subcellular levels which have been evaluated by UV microspectrophotometryIn previous workThese results were con®rmed and extended by image processing and analysis of vessels from tobacco stems at the microscopic level using the natural ¯uorescence of lignins under UV light (TableTableHistochemical staining with phloroglucinol ± HCl. FigureFigureIn comparison with the wild type, the CCR.H depressed line exhibited an important decrease in absorbance values and a variation in absorption maxima whatever the cell type examined. In the CAD.H depressed line, cell walls displayed similar absorption maximum to the wild type in V-SW (277.5 nm), F-SW (275 nm), FF-CC (275±277.5 nm). No changes in absorbance value or in absorption maximum were observed in V-SW and FF-CC in Dt compared with corresponding cells of the wild type. In contrast, the absorbance value decreased for F-SW and the absorption maximum was shifted to a shorter wavelength (270 nm) compared with wild type (275 nm). This indicated that F-SW of the Dt might be richer in syringyl units than F-SW in wild type since it is known that the enrichment in S units cause a shift in absorption maximum to shorter wavelengthsBesides the absorption around 280 nm corresponding to non-conjugated units in lignins, a shoulder around 325± 330 nm was more pronounced in all transgenic lines. This phenomenon could re¯ect accumulation of wall bound phenolics whose absorption maximum is in the range of 320±330 nm.In FigureThis cytological comparison of lignin content between wild type and transgenic lines was consistent with the results of chemical analysis. Reduction in lignin content was chemically demonstrated in both CCR.H and the Dt but not in the CAD.H line. Ultraviolet microspectrophotometry enabled us to clarify the difference between CCR.H and the Dt. The reduction in lignin content occurred in all cell wall types in CCR.H line and only in F-SW in Dt. This is also consistent with the histochemical observations (FigureFurther studies were then performed at the ultrastructural level on control and the two transgenic lines with a decreased lignin content (CCR.H and Dt).Cell wall ultrastructural morphology. General contrasting of polysaccharides by the periodate oxidation-thiocarbohydrazide-silver proteinate method (PATAg)FigureThe CCR.H transformant was clearly identi®ed by an extensive disorganization of sublayers S2 (in ®bers) and 2 (in vessels) (FigureIn the Dt, the organization of ®ber and vessel walls was similar to that of Wt. The different sublayers could be easily differentiated and a more detailed observation showed an enhancement of the reactivity of S3 to the PATAg staining (FigurePatterns of ligni®cation in the cell walls of transgenic tobacco plants. We then carried out immunolabeling in TEM using antibodies directed, respectively, against condensed and non-condensed guaiacyl-syringyl (GS) lignin subunits. Considering the above observation that ®bers and vessels were differently affected by the transformation, these tissues were examined separately. FigureIn the case of the CCR.H, distinctive modi®cations in the patterning of ligni®cation were observed (FigureIn the Dt plants (FigureImmunolabeling of condensed GS subunits in the Wt was mostly detected in the S1 sublayer of the ®ber walls (FigureTopochemical distribution of lignins in vessel of Wt, CCR.H and Dt. In vessel walls of Wt, the non-condensed subunits, were in general mostly localized in sublayer 2 (FigureThe condensed lignin subunits were abundant in the vessel walls of the Wt. Their distribution was different in the three sublayers and they were more abundant in sublayers 1 and 3 (FigureComparing the CCR.H down-regulated and the Dt plants, which both showed a similar decrease in their total lignin content, it appears that the transformations induced dramatic and speci®c changes in the different lignin types and in their topochemical distribution. Non-condensed GS lignin subunits are present in both ®bers and vessel walls of the Wt and of the Dt. These substructures are almost entirely absent from the disorganized parts of the secondary walls of the CCR.H downregulated line both in ®bers and vessels.Condensed GS lignin subunits, or at least speci®c types of condensed units, are present in both Wt and CCR.H depressed lines. They can be considered practically absent from ®ber walls and absent or only very slightly represented in vessel walls in the Dt.In previous lignin genetic engineering experiments, structural modi®cation of lignin has been analyzed by chemical and instrumental analysis. However, whether genetic transformation affects various types of cells and the different layers of the wall in the same way has not been clari®ed since the results of chemical analysis represent a global evaluation of mixed cell types. Thus, in this study, to clarify the spatial effect of the transformations, histochemical analyses, ultraviolet microspectrophotometry and immunocytochemistry were applied to evaluate in situ lignin distribution and structure in different types of cells and in different layers of the walls.Histochemistry and in situ UV microspectrophotometry have shown that in the CCR.H depressed line, a dramatic decrease in lignin content in all cell wall types resulted in collapsed vessels. In contrast, Dt plants with a decrease in lignin content only in F-SW exhibited limited alterations of the xylem organizationThe explanation for the differential effects observed in the two types of transformants is not clear at the moment. We can suggest that different targeted gene modi®cations could in¯uence secondarily, through changes in the concentration of phenolic intermediates, the expression pattern of genes more speci®cally involved in the deposition of lignins in the different cell types. Recent results fromWhatever the mechanisms involved, the limited qualitative modi®cations of lignins in Dt underlined by NMR analysesThe main features, which can be deduced from FiguresThus, for a similar global reduction in lignin content, the decrease concerns more speci®cally the non-condensed units (CCR.H line) or the condensed units of lignins (Dt). These results are in good agreement with previous chemical analyses of these engineered lignins showing a decrease in thioacidolysis yield (drop in non-condensed units) in the CCR.H line but a stability of this yield in the DtOne of the characteristics of this work was the exploitation of different techniques of lignin analysis based on speci®c and independent properties of the polymer (reactivity of cinnamaldehyde residues for phloroglucinol-HCl staining, UV absorbance of aromatic rings of lignins for UV microspectrophotometry, immunological reactivity of structural units of lignins). These techniques provide complementary information which has rarely been collected in the same plant material. However, the comparison of individual results has identi®ed potential discrepancies. For example, a normal deposition of lignins in vessels of Dt is evidenced by phloroglucinol-HCl and UV absorbance but immunocytochemistry shows a drop in condensed unit enriched lignins which are almost absent in these conducting elements. This apparent contradiction could be explained by the poorly de®ned speci®city of the selected immunological probe obtained against the model polymer simulating the bulk (condensed units) polymerization mode. These antibodies could reveal a speci®c type of interunit linkage or alternatively other chemical groups associated with lignin condensed units (e.g. free phenolic groups:Although it is not yet completely clear what epitopes are being recognized by the antibodies, they allow us to see dramatic differences in the distribution of speci®c lignin substructures in the different transgenic lines and this additional approach con®rms the speci®city of qualitative changes induced by different transformation events.Detailed anatomical investigation by TEM of the tobacco transformants revealed that combined antisense downregulation of CCR and CAD activities or of CCR activity alone resulted in slight or marked alterations of xylem organisation. The most dramatic cell wall alteration is by A few gold particles are deposited in the cell corner. (f) In the Dt, no gold deposits can be detected, either in S1 or in S2, or in middle lamella or cell corner. Cc, cell corner; F, ®ber; Ml, middle lamella; S1, S2 and S3, outer-, middle and innermost layers of the secondary wall; iS2, oS2, inner and outer parts of S2 sublayer; V, vessel; 1, 2, 3, outer, middle and innermost layers of the secondary wall of vessels. Bars in a±f = 0.5 mm. far that resulting from CCR inhibition which speci®cally affected the S2 sublayer of ®bers and sublayer 2 of vessels but not the S1 and 1 sublayers. This unaltered aspect of S1 and 1 in ®bers and vessels, besides the severely disorganised S2 and 2 secondary wall thickenings, suggests that there is a distinct control of ligni®cation during secondary wall sublayers formation.The depletion of ligni®cation in the S2 and 2 sublayers associated with the alteration of the wall ultrastructure, constitutes a strong indication that lignin plays an active role in the secondary wall assembly. Indeed, the results of FigureIt is also interesting to draw a parallel between the speci®c occurrence of lignins in the S1 sublayer of the secondary wall of CCR.H down-regulated tobacco plants and the speci®c occurrence in the same S1 sublayer of Forsythia intermedia cell walls of dirigent (monomers binding) sitesobservations are also in agreement with the location of the initial stages of lignin deposition as already described byThus, two types of consequence seem to result from the genetic modulation of enzymes controlling lignin monomers biosynthesis. The ®rst, which is evidenced through chemical analysis, concerns lignin content and monomeric composition, and the second, which affects the quantity and the quality of lignin synthesized in a particular site, may alter cell wall assembly and ultrastructural organization.All together it is clear that the drop in non-condensed units of lignins and their restricted localization in the sublayer 1 are responsible for the collapse of vessels in the CCR.H down-regulated line. In contrast, the uniform distribution of an apparently stable equipment in these non-condensed units in the different sublayers of Dt vessels may allow them to maintain their structural integrity.In conclusion, our results show that spatial deposition of lignins can be strongly altered by induced changes in the activity of key enzymes in monolignol synthesis. The data reported here provide evidence that different types of cells within the xylem have independent and precise regulatory mechanisms of lignin synthesis. This is particularly illustrated by the distinctive characteristics of ®bers and vessels in the plant down-regulated for both CCR and CAD activities. These results suggest that induced, targeted modi®cation of lignin synthesis in speci®c cell types should be possible in the future for biotechnological applications.Various changes were also observed at the level of secondary wall sublayers and speci®c immunological probes revealed subtle differences in the qualitative patterning of ligni®cation in the transformed plants. These observations, correlated to the alteration of xylem cells, demonstrate that lignins are important for the structural integrity of ligni®ed secondary walls and that non-condensed structures play a major role in the cohesion of secondary wall layers. It becomes clear that not only biosynthesis but also polymerization of monolignols, or at least the supply of monolignols to different polymerization zones, are likely regulated to bring about the co-ordination essential for correct assembly of ligni®ed secondary walls.The wild type and three transgenic tobacco lines were examined: CAD.H, a CAD down-regulated line homozygous for the cad antisense transgene, CCR.H, a CCR down-regulated line homozygous for the ccr antisense transgene and CAD.H Q CCR.H, a double transformant (Dt) down-regulated for both CCR and CAD activities. The different analyses were performed on the basis of the stems of mature plants (just before ¯owering) grown in culture room. All the details concerning the obtention and the culture of these lines have been described in the accompanying paperFluorescence microscopy and cell imaging. Hand made stem sections were examined with an inverted microscope (DM IRBE, Leica) and images acquired using a CCD camera (Colour Coolview, Photonic Science, UK) were processed and analyzed (Image Pro-Plus, Media Cybernetics, MD, USA). The area, the roundness and the M: m ratio were used as geometrical parameters to estimate changes in the xylem vessel shape. The roundness of the cells was determined by the formula: (perimeter) 2 /4.pi.area (circular cells will have a roundness equal to 1, whereas other shapes will have a roundness higher than 1). The M: m ratio corresponds to the ratio between the length of the major axis and the minor axis of a given cell; the larger the ratio, the larger the deformation of the xylem vessels. In addition, the thickness of the wall vessels was measured to estimate quantitative changes in cell wall deposition. Data (mean values T SE) were analyzed using Student's t-test. A P-value < 0.01 was considered statistically signi®cant.Histochemical staining. Stem cross sections of 20 mm thick were cut from wild type and the transgenic lines with a freezing microtome (Microm) equipped with a steel knife. These sections were subjected to the Wiesner reaction (phloroglucinol-HCl)Ultraviolet microscopic spectrophotometry. Small blocks were dehydrated through an ethanol series and embedded in methyl-and-butyl (1 : 1) methacrylate resin. From the embedded specimens, 1 mm thick cross sections were cut with a diamond knife mounted on an ultramicrotome (Microm). Ultraviolet absorption spectra were measured from the sections after the resin in the section was removed with acetoneAntisera. Two speci®c polyclonal antibodies prepared and characterized as described inSample preparation for immunocytochemistry. Small slices (1 mm in thickness) obtained by freehand sectioning with a razor blade were ®xed in a freshly prepared mixture of 0.1% glutaraldehyde (v/v), 2% paraformaldehyde (w/v) in 0.05 M phosphate buffer (pH 7±7.2). After rinsing in phosphate buffer, they were dehydrated through a graded ethanol series up to 80% (v/v), then in®ltrated and embedded in LR White resin (hard mixture, TAAB) and polymerized for 24 h at 50°C as described earlierImmunolabeling. In TEM, immunolabeling was done on ultrathin transverse sections (500 A Ê ) ¯oating downward in plastic rings passed on 50 ml drops of reactives deposited on para®lm. The sections were ®rst treated with 0.15 M glycin in Tris±HCl buffer 0.01 M, pH 7.6, containing 500 mM NaCl, for blocking remaining aldehyde functions. This was followed by 2 min rinse (x5) on TBS500. Protein±protein interactions were blocked for 30 min by incubating on 5% (w/v) non-fat dried milk in TBS500. The sections were then incubated on each antiserum diluted 1: 50±1: 100 in the blocking buffer. Incubation time was 3 h at room temperature followed by one night at 4°C. After four washes (2 min each) in TBS500 followed by three rinses in Tris±HCl buffer (0.01 M Tris±HCl, pH 7.4±7.6), the sections were ¯oated on the secondary marker [protein A-gold (pA 5) (Amersham)] diluted 1: 25 in Tris±HCl buffer containing 0.2% ®sh gelatin for 90 min at room temperature. They were washed ®ve times (2 min each) in Tris±HCl buffer and three times in H 2 O. The sections were then post®xed in 2.5% glutaraldehyde in H 2 O and washed three times in H 2 O. At this stage, the diameter of the 5 nm gold particles was further enhanced using a silver enhancing kit from Amersham. Finally, thin sections were transferred on carbon-coated copper grids and poststained in 2.5% aqueous uranyl acetate. Observations were performed at 80 kV with a Philips CM 200 Cryo-electron microscope.All comparative immunolabeling experiments were carried out in parallel in order to keep the same experimental conditions (dilutions of antibodies, times of contact, etc.). Pre-immune serum for each antibody was assayed in the same conditions as described for the immunogold labeling.The polysaccharide moiety of the walls was contrasted on ultrathin sections by the periodic acid-thiocarbohydrazide-silver proteinate (PATAg) method modi®ed for secondary walls by [data-issa.cirad.fr]

- 3. An Engineered Monolignol 4-O-Methyltransferase Depresses Lignin Biosynthesis and Confers Novel Metabolic Capability in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An engineered monolignol 4-o-methyltransferase depresses lignin biosynthesis and confers novel metabolic capability in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-Methylsyringol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract